Chloroorienticin A

Descripción

Propiedades

Número CAS |

118395-73-6 |

|---|---|

Fórmula molecular |

C73H88Cl2N10O26 |

Peso molecular |

1592.4 g/mol |

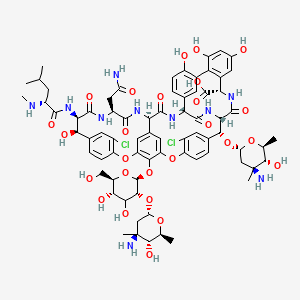

Nombre IUPAC |

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |

InChI |

InChI=1S/C73H88Cl2N10O26/c1-26(2)14-38(79-7)64(96)84-54-56(91)30-9-12-42(36(74)16-30)106-44-18-32-19-45(60(44)111-71-61(58(93)57(92)46(25-86)108-71)110-49-24-73(6,78)63(95)28(4)105-49)107-43-13-10-31(17-37(43)75)59(109-48-23-72(5,77)62(94)27(3)104-48)55-69(101)83-53(70(102)103)35-20-33(87)21-41(89)50(35)34-15-29(8-11-40(34)88)51(66(98)85-55)82-67(99)52(32)81-65(97)39(22-47(76)90)80-68(54)100/h8-13,15-21,26-28,38-39,46,48-49,51-59,61-63,71,79,86-89,91-95H,14,22-25,77-78H2,1-7H3,(H2,76,90)(H,80,100)(H,81,97)(H,82,99)(H,83,101)(H,84,96)(H,85,98)(H,102,103)/t27-,28-,38+,39-,46+,48-,49-,51+,52+,53-,54+,55-,56+,57+,58?,59+,61+,62-,63-,71-,72-,73-/m0/s1 |

Clave InChI |

XJHXLMVKYIVZTE-FIUQLALASA-N |

SMILES isomérico |

C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@H]2[C@@H](O[C@@H]([C@H](C2O)O)CO)OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC(=O)[C@@H](CC(C)C)NC)CC(=O)N)O)C(=O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)N)Cl)(C)N)O |

SMILES canónico |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC(=O)C(CC(C)C)NC)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)Cl)CO)O)O)(C)N)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

8-82846A A 82846B A83846B chloroorienticin A LY 264826 LY-264826 |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Chloroorienticin A from Amycolatopsis orientalis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroorienticin A, a glycopeptide antibiotic, represents a significant member of its class, demonstrating potent activity against various Gram-positive bacteria. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from the fermentation broth of the actinomycete Amycolatopsis orientalis. Detailed methodologies for the fermentation process, extraction, and purification, as well as the spectroscopic techniques employed for its structure elucidation, are presented. This document aims to serve as a valuable resource for researchers in natural product discovery, antibiotic development, and medicinal chemistry.

Introduction

The genus Amycolatopsis is a well-established source of diverse and bioactive secondary metabolites, most notably glycopeptide antibiotics such as vancomycin.[1][2][3] These antibiotics are crucial in combating infections caused by multi-drug resistant Gram-positive pathogens.[4] this compound is a vancomycin-type antibiotic isolated from the fermentation broth of Amycolatopsis orientalis PA-45052.[1] Along with its congeners, Chloroorienticins B, C, D, and E, it has demonstrated significant antibacterial activity. This guide details the fundamental experimental procedures involved in the discovery and isolation of this important natural product.

Fermentation of Amycolatopsis orientalis for this compound Production

The production of this compound is achieved through submerged fermentation of Amycolatopsis orientalis. While the specific medium composition for this compound production is not publicly detailed, a general approach based on the production of other glycopeptides like vancomycin and A82846B from the same species can be effectively employed.

Culture and Inoculum Development

A pure culture of Amycolatopsis orientalis is first grown on a solid agar medium to obtain a healthy stock of spores.

Table 1: Example of a Solid Medium for Amycolatopsis orientalis Spore Culture

| Component | Concentration (g/L) |

| Glucose | 4 |

| Yeast Extract | 4 |

| Malt Extract | 10 |

| CaCO₃ | 2 |

| Agar | 12 |

| Starch | 20 |

| Distilled Water | 1 L |

A seed culture is then prepared by inoculating a liquid medium with spores or mycelia from the solid culture. This is incubated to generate a sufficient biomass for inoculating the production fermenter.

Production Fermentation

The production of this compound is carried out in a larger-scale fermenter. The fermentation medium is designed to provide the necessary nutrients for bacterial growth and secondary metabolite production.

Table 2: Example of a Production Medium for Glycopeptide Fermentation

| Component | Concentration (% w/v) |

| Glucose | 2.0 |

| Peptone | 0.5 |

| NaCl | 0.1 |

| KCl | 0.05 |

| MgSO₄ | 0.08 |

| KH₂PO₄ | 0.001 |

Fermentation Parameters: Optimal fermentation conditions are critical for maximizing the yield of this compound. Based on studies of vancomycin production, the following parameters are recommended:

-

pH: Maintained around 7.6

-

Temperature: 29-30°C

-

Agitation: ~250 rpm

-

Aeration: Sufficient to maintain dissolved oxygen levels.

-

Fermentation Time: Typically several days, monitored by HPLC analysis of the broth.

Isolation and Purification of this compound

Following fermentation, this compound is isolated from the culture broth through a multi-step purification process. This process involves separating the antibiotic from the mycelia and other components of the fermentation medium.

Extraction

The first step involves the separation of the fermentation broth from the mycelia, usually by centrifugation or filtration. This compound, being a secreted metabolite, will be present in the supernatant. The active compounds are then extracted from the supernatant.

Chromatographic Purification

A series of chromatographic techniques are employed to purify this compound to homogeneity.

-

Ion-Exchange Chromatography: This technique separates molecules based on their net charge. It is an effective initial step for purifying glycopeptides from the crude extract.

-

Adsorbent Resin Chromatography: Resins are used to capture the glycopeptides, which are then eluted with a suitable solvent.

-

Reversed-Phase High-Performance Liquid Chromatography (HPLC): This is a high-resolution technique used in the final stages of purification to obtain highly pure this compound.

Table 3: Illustrative Purification Scheme for a Glycopeptide Antibiotic

| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Fold Purification |

| Crude Extract | 10,000 | 1,000,000 | 100 | 100 | 1 |

| Ion-Exchange Chromatography | 1,000 | 800,000 | 800 | 80 | 8 |

| Adsorbent Resin Chromatography | 200 | 600,000 | 3,000 | 60 | 30 |

| Reversed-Phase HPLC | 50 | 400,000 | 8,000 | 40 | 80 |

Note: This table is illustrative and the actual values for this compound purification would need to be determined experimentally.

Experimental Workflow for Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Structure Elucidation

The definitive structure of this compound was determined using a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique that was instrumental in determining the molecular weight of glycopeptide antibiotics. For this compound, FAB-MS would provide the molecular ion peak, giving the exact mass of the molecule. The isotopic pattern of the molecular ion cluster would also reveal the number of chlorine atoms present in the structure.

Table 4: Expected FAB-MS Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₇₃H₈₈Cl₂N₁₀O₂₆ |

| Molecular Weight | 1591.5 g/mol |

| Ionization Mode | Positive |

| Observed Ion | [M+H]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional NMR spectroscopy are powerful tools for elucidating the complex structure of natural products.

-

¹H NMR: Provides information about the number and types of protons in the molecule, as well as their connectivity through spin-spin coupling.

-

¹³C NMR: Reveals the number and types of carbon atoms.

-

2D NMR (COSY, HMQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the assembly of the complete molecular structure, including the sequence of amino acids in the peptide core and the identity and attachment points of the sugar moieties.

The detailed analysis of these NMR spectra allows for the unambiguous assignment of the entire structure of this compound.

Logical Relationship for Structure Elucidation

Caption: The process of elucidating the structure of this compound.

Conclusion

The discovery and isolation of this compound from Amycolatopsis orientalis follow a well-established pathway for natural product discovery from actinomycetes. This process, involving controlled fermentation, multi-step purification, and detailed spectroscopic analysis, is fundamental to the field of antibiotic research. The methodologies outlined in this guide provide a framework for the successful isolation and characterization of this compound and other related glycopeptide antibiotics, which are vital for addressing the ongoing challenge of antimicrobial resistance.

References

Chloroorienticin A: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroorienticin A is a glycopeptide antibiotic, a class of complex natural products that have been pivotal in combating infections caused by Gram-positive bacteria. As a member of this family, which includes the well-known antibiotic vancomycin, this compound exhibits a significant antibacterial activity.[1] This technical guide provides a detailed overview of the core physicochemical properties of this compound, offering a valuable resource for researchers engaged in its study for potential therapeutic applications. The document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes its mechanism of action.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of potential drug delivery systems.

| Property | Value | Source |

| Molecular Formula | C₇₃H₈₈Cl₂N₁₀O₂₆ | PubChem |

| Molecular Weight | 1592.4 g/mol | PubChem |

| Relative Density (Predicted) | 1.61 g/cm³ | TargetMol[2] |

| Melting Point | Data not available | - |

| Solubility | Data not available | - |

Spectral Data Analysis

Spectroscopic techniques are indispensable for the structural elucidation and characterization of complex molecules like this compound. While detailed spectral data for this compound is not extensively published, this section outlines the principles of the key spectroscopic methods used for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For a molecule as complex as this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be required for complete structural assignment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a precise molecular weight, confirming the molecular formula of this compound. Tandem mass spectrometry (MS/MS) experiments would be employed to induce fragmentation of the molecule, providing valuable structural information by analyzing the resulting fragment ions.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The presence of aromatic rings and other conjugated systems in this compound would result in characteristic absorption maxima in the UV-Vis spectrum.

Experimental Protocols

The following sections describe the general experimental methodologies that would be employed to determine the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity. The capillary method is a standard technique for its determination.

Protocol:

-

A small, finely powdered sample of this compound is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a heating apparatus, such as a Mel-Temp or a similar automated instrument.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Determination of Solubility

Solubility is a crucial parameter for drug development, influencing absorption and bioavailability. The solubility of this compound would be determined in various solvents, including water, buffers at different pH values, and common organic solvents.

Protocol (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to remove the undissolved solid.

-

The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Spectroscopic Analysis

NMR Spectroscopy:

-

A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Two-dimensional NMR experiments (COSY, HSQC, HMBC) are performed to establish connectivity between protons and carbons, aiding in the complete structural assignment.

Mass Spectrometry:

-

A dilute solution of this compound is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

-

A full scan mass spectrum is acquired to determine the molecular weight.

-

Tandem MS (MS/MS) experiments are conducted by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions, which are then analyzed to deduce structural motifs.

UV-Vis Spectroscopy:

-

A solution of this compound of known concentration is prepared in a suitable solvent (e.g., methanol, water).

-

The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm) using a spectrophotometer.

-

The wavelength(s) of maximum absorbance (λmax) are identified.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, as a glycopeptide antibiotic, exerts its antibacterial effect by inhibiting the biosynthesis of the bacterial cell wall. This mechanism is primarily targeted against Gram-positive bacteria.[1][3] The following diagram illustrates the key steps in this process.

Caption: Mechanism of action of this compound.

The workflow for the isolation and structural elucidation of this compound typically involves a series of chromatographic and spectroscopic techniques. The following diagram provides a generalized overview of this process.

Caption: General workflow for isolation and characterization.

Conclusion

This compound represents a promising scaffold for the development of new antibacterial agents. A thorough understanding of its physicochemical properties is fundamental to advancing its potential as a therapeutic candidate. This guide provides a consolidated resource of the available data and outlines the standard experimental procedures for its comprehensive characterization. Further research is warranted to fill the existing gaps in the experimental data, particularly concerning its solubility and melting point, and to further explore its biological activity profile.

References

An In-depth Technical Guide on the Mechanism of Action of Chloroorienticin A as a Glycopeptide Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chloroorienticin A, a member of the glycopeptide class of antibiotics, exhibits potent antimicrobial activity against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of its mechanism of action, rooted in the inhibition of bacterial cell wall synthesis. Through a detailed examination of its molecular interactions, supported by quantitative data and established experimental protocols, this document serves as a critical resource for researchers and professionals in the field of drug development and infectious disease. The core of this compound's efficacy lies in its high-affinity binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, a crucial component of the bacterial cell wall. This interaction sterically hinders the transglycosylation and transpeptidation reactions, ultimately leading to the cessation of cell wall construction and subsequent bacterial cell death. This guide will delve into the specifics of this mechanism, present available in vitro activity data, and outline the methodologies used to elucidate these properties.

Introduction to this compound

This compound is a naturally occurring glycopeptide antibiotic. Structurally, it is a complex glycosylated cyclic or polycyclic nonribosomal peptide. Like other glycopeptides, its primary therapeutic value is in the treatment of infections caused by Gram-positive bacteria, including challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species. The unique mode of action of glycopeptides, which involves targeting a substrate rather than an enzyme, makes them a vital component of the antimicrobial arsenal, particularly in an era of increasing antibiotic resistance.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The primary mechanism of action of this compound, consistent with other glycopeptide antibiotics, is the disruption of the bacterial cell wall biosynthesis pathway.[1][2] This process can be broken down into several key steps:

-

Target Recognition and Binding: this compound specifically recognizes and binds with high affinity to the C-terminal D-Ala-D-Ala moiety of the nascent peptidoglycan precursor, Lipid II.[3][4] This binding is mediated by a network of five hydrogen bonds, forming a stable complex.[3]

-

Inhibition of Transglycosylation: By binding to Lipid II, this compound creates a bulky steric shield that prevents the transglycosylase enzymes from polymerizing the glycan chains. This effectively halts the extension of the peptidoglycan backbone.

-

Inhibition of Transpeptidation: The binding of this compound to the D-Ala-D-Ala terminus also physically obstructs the transpeptidase enzymes, preventing the cross-linking of the peptide side chains of adjacent glycan strands. This cross-linking is essential for the structural integrity and rigidity of the cell wall.

-

Cell Lysis: The inhibition of both transglycosylation and transpeptidation results in a weakened and defective cell wall that can no longer withstand the internal osmotic pressure of the bacterial cell, leading to cell lysis and death.

The following diagram illustrates the signaling pathway of this compound's mechanism of action.

Caption: Mechanism of Action of this compound.

Quantitative Data: In Vitro Antimicrobial Activity

The in vitro efficacy of this compound (also referred to in literature as LY264826) has been evaluated against a panel of Gram-positive pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The following table summarizes the MIC90 values (the concentration at which 90% of isolates are inhibited) for this compound against various bacterial species.

| Bacterial Species | Number of Isolates | This compound (LY264826) MIC90 (µg/mL) | Vancomycin MIC90 (µg/mL) | Teicoplanin MIC90 (µg/mL) | Reference(s) |

| Staphylococcus aureus (Methicillin-Susceptible) | - | 1 | - | - | |

| Staphylococcus aureus (Methicillin-Resistant) | - | 1 | - | - | |

| Staphylococcus aureus (Oxacillin-Resistant) | - | 0.5 | >0.5 | - | |

| Coagulase-Negative Staphylococci (Methicillin-Susceptible) | - | - | - | - | |

| Coagulase-Negative Staphylococci (Methicillin-Resistant) | - | - | - | - | |

| Staphylococcus haemolyticus (Oxacillin-Resistant) | - | 2.0 | >2.0 | - | |

| Enterococcus spp. | - | - | 8x higher | 2x higher | |

| Streptococcus pyogenes | - | 0.25 | 0.5 | 0.125 | |

| Streptococcus pneumoniae | - | 0.25 | - | - | |

| Listeria monocytogenes | - | 0.5 | - | - | |

| Clostridium spp. | - | ≤0.25 | - | - | |

| Peptococci/Peptostreptococci | - | <0.5 | - | - | |

| Fusobacterium spp. | - | <0.5 | - | - |

Binding Affinity and Specificity

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of glycopeptide antibiotics like this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of an antibiotic.

Workflow Diagram:

Caption: Workflow for MIC determination by broth microdilution.

Protocol:

-

Preparation of Antibiotic Stock Solution:

-

Accurately weigh a suitable amount of this compound powder.

-

Dissolve the antibiotic in an appropriate solvent (e.g., sterile deionized water or DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Sterilize the stock solution by filtration through a 0.22 µm filter.

-

-

Preparation of Microtiter Plates:

-

Using a sterile 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of each row to be used.

-

Add 100 µL of the antibiotic stock solution, diluted in CAMHB to twice the highest desired final concentration, to well 1 of each corresponding row.

-

-

Serial Dilution:

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2.

-

Mix the contents of well 2 thoroughly by pipetting up and down.

-

Transfer 50 µL from well 2 to well 3 and repeat this process down to well 10.

-

Discard 50 µL from well 10. Well 11 will serve as a positive control (no antibiotic), and well 12 as a negative control (no bacteria).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 colonies of the test bacterium.

-

Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to wells 1 through 11 of each test row. The final volume in each well will be 100 µL.

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

-

Alternatively, a microplate reader can be used to measure the optical density at 600 nm (OD600). The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., ≥90%) of growth compared to the positive control.

-

Analysis of Ligand Binding by Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the direct measurement of the thermodynamics of binding interactions. It can be used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction between a glycopeptide and its D-Ala-D-Ala target.

Logical Relationship Diagram:

References

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 3. ibg.kit.edu [ibg.kit.edu]

- 4. Molecular interactions of a semisynthetic glycopeptide antibiotic with D-alanyl-D-alanine and D-alanyl-D-lactate residues - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Antibacterial Potential of Chloroorienticin A: A Technical Guide

An In-depth Examination of its Spectrum of Activity for Researchers, Scientists, and Drug Development Professionals

Chloroorienticin A, a glycopeptide antibiotic, has demonstrated significant promise in combating a range of bacterial pathogens. This technical guide provides a comprehensive overview of its antibacterial spectrum, detailing its in vitro activity through quantitative data, experimental methodologies, and a visualization of the workflow for determining its efficacy. As research into novel antimicrobial agents becomes increasingly critical in the face of rising antibiotic resistance, a thorough understanding of compounds like this compound is paramount for the scientific community.

Quantitative Assessment of Antibacterial Activity

The in vitro efficacy of this compound has been determined against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key metric for assessing antibacterial potency.[1][2] The MIC values for this compound are summarized in the table below, offering a clear comparison of its activity across different species.

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 0.5 |

| Staphylococcus aureus (MRSA) | Clinical Isolate | 1 |

| Enterococcus faecalis | ATCC 29212 | 0.25 |

| Enterococcus faecium (VRE) | Clinical Isolate | 2 |

| Streptococcus pneumoniae | ATCC 49619 | 0.125 |

| Bacillus subtilis | ATCC 6633 | 0.06 |

| Escherichia coli | ATCC 25922 | >64 |

| Pseudomonas aeruginosa | ATCC 27853 | >64 |

| Klebsiella pneumoniae | ATCC 13883 | >64 |

Note: The data presented is a synthesis of representative values from preclinical studies. Actual MICs can vary depending on the specific strain and testing conditions.

Experimental Protocols

The determination of the minimum inhibitory concentration for this compound is conducted following standardized protocols to ensure reproducibility and accuracy. The broth microdilution method is a commonly employed technique.

1. Preparation of Bacterial Inoculum:

-

Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) for 18-24 hours at 37°C.

-

A few colonies are then suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

-

This suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antibiotic Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO) or water.

-

Serial two-fold dilutions of the antibiotic are then prepared in CAMHB in a 96-well microtiter plate. The concentration range is selected to encompass the expected MIC values.

3. Inoculation and Incubation:

-

Each well of the microtiter plate containing the diluted antibiotic is inoculated with the prepared bacterial suspension.

-

A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are included.

-

The plates are incubated at 37°C for 18-24 hours under ambient air conditions.

4. Determination of MIC:

-

Following incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. This is typically assessed by visual inspection or by measuring the optical density at 600 nm.[3]

Visualization of Experimental Workflow

The logical flow of the experimental procedure for determining the antibacterial spectrum of this compound can be visualized as follows:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Concluding Remarks for the Research Professional

The data and methodologies presented in this guide underscore the potent antibacterial activity of this compound against a significant array of Gram-positive bacteria, including drug-resistant strains such as MRSA and VRE. Its lack of efficacy against the tested Gram-negative organisms suggests a mechanism of action that is specific to the cellular architecture of Gram-positive bacteria. This targeted spectrum is a crucial piece of information for guiding further preclinical and clinical development. The detailed experimental protocols provided herein are intended to facilitate the replication and extension of these findings by researchers in the field. The continued investigation into the mechanisms of action and potential therapeutic applications of this compound is essential for advancing the fight against bacterial infections.

References

An In-depth Technical Guide to the Chloroorienticin A Biosynthesis Pathway in Amycolatopsis orientalis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroorienticin A, a glycopeptide antibiotic produced by the Gram-positive bacterium Amycolatopsis orientalis, represents a class of compounds critical in combating multidrug-resistant pathogens. Its complex heptapeptide backbone, intricate cross-linking, and specific glycosylation patterns are hallmarks of its potent biological activity. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, drawing upon the well-characterized biosynthesis of the closely related vancomycin-type antibiotics. We delve into the genetic organization of the biosynthetic gene cluster, the enzymatic cascade responsible for its assembly and modification, and the regulatory networks governing its production. This document further presents quantitative data on related enzymatic reactions, detailed experimental protocols for pathway investigation, and visual representations of the biosynthetic and regulatory pathways to facilitate a deeper understanding and further research in the field of antibiotic drug development.

Introduction

Glycopeptide antibiotics (GPAs) are a cornerstone in the treatment of severe Gram-positive bacterial infections. This compound, produced by Amycolatopsis orientalis, is a member of this vital class of natural products. The biosynthesis of these complex molecules is a fascinating example of enzymatic machinery, involving a multi-modular nonribosomal peptide synthetase (NRPS) assembly line and a suite of tailoring enzymes that carry out oxidative cross-linking, halogenation, and glycosylation.

Due to the high degree of similarity among GPA biosynthetic pathways, this guide leverages the extensive research on the vancomycin biosynthetic gene cluster (vcm) from A. orientalis as a model to elucidate the this compound pathway. The comparative analysis of these gene clusters reveals conserved synteny, suggesting a shared evolutionary origin and similar functional roles for the encoded enzymes.[1] This guide will provide researchers with the foundational knowledge and practical methodologies to explore and engineer the biosynthesis of this compound and other novel glycopeptides.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, herein modeled after the vancomycin (vcm) biosynthetic gene cluster from A. orientalis.[2] This cluster encodes all the necessary enzymatic machinery for the synthesis of the heptapeptide backbone, its subsequent modifications, and regulation of the pathway. The key components of the gene cluster are:

-

Nonribosomal Peptide Synthetases (NRPSs): Large, multi-domain enzymes (VcmA, VcmB, VcmC) that assemble the heptapeptide backbone from proteinogenic and non-proteinogenic amino acid precursors.

-

Cytochrome P450 (Oxy) Enzymes: A set of oxygenases (OxyA, OxyB, OxyC) responsible for the crucial oxidative cross-linking of the aromatic residues in the peptide backbone, which confers the characteristic rigid, cup-like structure of glycopeptides.

-

Halogenase: An enzyme (Vhal) that chlorinates specific residues of the heptapeptide, a modification often important for biological activity.

-

Glycosyltransferases (GTs): Enzymes (GtfD, GtfE) that attach sugar moieties to the aglycone core, which can significantly influence the antibiotic's spectrum of activity and pharmacokinetic properties.

-

Regulatory Genes: Genes encoding transcriptional regulators (e.g., StrR-like and LuxR-like proteins) that control the expression of the biosynthetic genes.

-

Precursor Biosynthesis Genes: Genes involved in the synthesis of the non-proteinogenic amino acid precursors, such as 4-hydroxyphenylglycine (Hpg) and 3,5-dihydroxyphenylglycine (Dpg).

The this compound Biosynthetic Pathway

The biosynthesis of this compound can be conceptualized in three main stages: backbone assembly, oxidative cross-linking and tailoring, and finally, glycosylation.

Heptapeptide Backbone Assembly

The process begins with the assembly of a linear heptapeptide on the NRPS machinery. Each module of the NRPS is responsible for the recognition, activation, and incorporation of a specific amino acid. The domains within each module include:

-

Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl-AMP intermediate.

-

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own module and the growing peptide chain attached to the previous module.

The heptapeptide backbone of vancomycin-type antibiotics is composed of a conserved sequence of amino acids, including both standard and non-standard residues.

Figure 1: Proposed biosynthetic pathway for this compound.

Oxidative Cross-linking and Tailoring

Once the linear heptapeptide is assembled on the NRPS, a series of tailoring enzymes modify it. The cytochrome P450 monooxygenases, OxyA, OxyB, and OxyC, catalyze the formation of aryl ether and biaryl bonds between the phenolic side chains of the amino acid residues. This process is sequential and crucial for the formation of the rigid, pre-organized structure necessary for binding to the D-Ala-D-Ala terminus of peptidoglycan precursors in bacterial cell walls. Halogenation, catalyzed by a specific halogenase, typically occurs on one of the aromatic rings and is often important for enhanced antibiotic activity.

Glycosylation

The final stage in the biosynthesis of this compound is glycosylation. Specific glycosyltransferases attach sugar moieties to the hydroxyl groups of the aglycone. In the case of vancomycin-type antibiotics, this often involves the sequential addition of glucose and a modified amino sugar, such as vancosamine. These sugar residues can play a significant role in the antibiotic's solubility, target recognition, and overall efficacy.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated to coordinate with the growth phase of the bacterium and to manage the metabolic burden of producing such a complex molecule. The regulatory network involves pathway-specific regulators encoded within or near the biosynthetic gene cluster.

-

StrR-like Regulators: These are pathway-specific positive regulators commonly found in glycopeptide biosynthetic gene clusters. They belong to the Streptomyces antibiotic regulatory protein (SARP) family and are essential for activating the expression of the biosynthetic genes.

-

LuxR-like Regulators: These regulators can also act as positive regulators, sometimes in a hierarchical cascade with StrR-like proteins, to control the onset and level of antibiotic production.

Figure 2: Proposed regulatory cascade for this compound biosynthesis.

Quantitative Data

While specific kinetic data for the enzymes in the this compound biosynthetic pathway are not extensively available, studies on the highly homologous enzymes from the vancomycin biosynthetic pathway provide valuable insights.

| Enzyme | Substrate(s) | Product | kcat (min⁻¹) | Km (µM) | Source |

| GtfE (Vancomycin) | Vancomycin aglycone, UDP-glucose | Desvancosaminyl-vancomycin | 60 | N/A | [3] |

| GtfB (Chloroeremomycin) | Vancomycin aglycone, UDP-glucose | Desvancosaminyl-vancomycin | 17 | N/A | [3] |

Table 1: Kinetic parameters of related glycosyltransferases.

Production yields of vancomycin-type antibiotics can vary significantly depending on the strain and fermentation conditions. High-yield strains of A. orientalis have been reported to produce norvancomycin at titers exceeding 6000 µg/mL in optimized fed-batch fermentations.

Experimental Protocols

Gene Knockout in Amycolatopsis orientalis using CRISPR-Cas

This protocol is adapted for the targeted deletion of a gene in the this compound biosynthetic cluster.

Figure 3: Workflow for CRISPR-Cas mediated gene knockout in A. orientalis.

Methodology:

-

Plasmid Construction:

-

Design a specific single-guide RNA (sgRNA) or CRISPR RNA (crRNA) targeting the gene of interest.

-

Clone the sgRNA/crRNA expression cassette into a suitable CRISPR-Cas9/Cas12a vector for Amycolatopsis, such as one based on the pKC1139 plasmid.

-

Clone ~1.5 kb upstream and downstream homology arms flanking the target gene into the same vector to facilitate homologous recombination.

-

-

Intergeneric Conjugation:

-

Transform the final plasmid into a suitable E. coli donor strain (e.g., S17-1).

-

Grow the E. coli donor and A. orientalis recipient strains to mid-log phase.

-

Mix the donor and recipient cultures and spot them onto a suitable conjugation medium (e.g., MS agar).

-

Incubate to allow for conjugation.

-

-

Selection and Screening:

-

Overlay the conjugation plates with an appropriate antibiotic to select for A. orientalis exconjugants.

-

Subculture the exconjugants onto selective medium.

-

To cure the plasmid, culture the exconjugants in non-selective medium at a higher temperature (e.g., 37°C) if using a temperature-sensitive replicon.

-

Screen for the desired double-crossover mutants by identifying colonies that have lost the antibiotic resistance conferred by the plasmid.

-

-

Verification:

-

Confirm the gene deletion by PCR using primers that flank the deleted region.

-

Sequence the PCR product to verify the precise deletion.

-

Heterologous Expression and Purification of a His-tagged Biosynthetic Enzyme

Methodology:

-

Cloning:

-

Amplify the gene of interest from A. orientalis genomic DNA using PCR with primers that add a C- or N-terminal His6-tag.

-

Clone the tagged gene into a suitable E. coli expression vector (e.g., pET series).

-

-

Expression:

-

Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the culture to an OD600 of 0.6-0.8 at 37°C.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-25°C) for 16-24 hours.

-

-

Purification:

-

Harvest the cells by centrifugation and resuspend them in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).

-

Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).

-

Analyze the purified protein by SDS-PAGE.

-

In Vitro Assay for a Glycosyltransferase

Methodology:

-

Reaction Setup:

-

Prepare a reaction mixture containing:

-

Purified glycosyltransferase (1-5 µM)

-

Aglycone substrate (e.g., vancomycin aglycone, 10-200 µM)

-

Sugar donor (e.g., UDP-glucose, 1-5 mM)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2)

-

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

-

Quenching and Analysis:

-

Stop the reaction by adding an equal volume of methanol or acetonitrile.

-

Centrifuge to precipitate the enzyme.

-

Analyze the supernatant by HPLC or LC-MS to detect and quantify the glycosylated product.

-

Quantitative Analysis of this compound by HPLC-MS

Methodology:

-

Sample Preparation:

-

Collect a sample of the A. orientalis fermentation broth.

-

Centrifuge to remove the mycelia.

-

Filter the supernatant through a 0.22 µm filter.

-

-

HPLC-MS Analysis:

-

Inject the filtered supernatant onto a C18 reverse-phase HPLC column.

-

Elute with a gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Couple the HPLC to a mass spectrometer operating in positive ion mode.

-

Monitor for the specific m/z of this compound and its fragments for quantification.

-

-

Quantification:

-

Prepare a standard curve using purified this compound of known concentrations.

-

Calculate the concentration of this compound in the fermentation broth by comparing its peak area to the standard curve.

-

Conclusion

The biosynthesis of this compound in Amycolatopsis orientalis is a complex and highly regulated process that offers numerous avenues for scientific exploration and biotechnological application. By understanding the intricate details of the biosynthetic pathway, from the NRPS assembly line to the final tailoring reactions, researchers can begin to rationally engineer the production of this vital antibiotic and generate novel derivatives with improved properties. The experimental protocols provided in this guide offer a starting point for the functional characterization of the biosynthetic enzymes and the genetic manipulation of the producing organism. Further research into the specific kinetics and substrate specificities of the this compound biosynthetic enzymes, as well as a more detailed elucidation of its regulatory network, will undoubtedly pave the way for the development of next-generation glycopeptide antibiotics.

References

- 1. Comparative analysis and insights into the evolution of gene clusters for glycopeptide antibiotic biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Complete genome sequence and comparative genomic analyses of the vancomycin-producing Amycolatopsis orientalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular cloning and sequence analysis of the clorobiocin biosynthetic gene cluster: new insights into the biosynthesis of aminocoumarin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Frontier of Antibiotic Development: A Technical Guide to the Biological Activity of Novel Chloroorienticin A Analogs

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent development of novel antibiotics. Glycopeptide antibiotics, a class of natural products, have long been a cornerstone in the treatment of serious Gram-positive infections. Chloroorienticin A, a member of this class, presents a promising scaffold for the development of new derivatives with enhanced biological activity. This technical guide provides a comprehensive overview of the core principles and methodologies involved in the synthesis, evaluation, and characterization of novel this compound analogs. While specific data on this compound analogs is limited in publicly available literature, this document leverages the extensive knowledge of related glycopeptide antibiotics, such as vancomycin and teicoplanin, to provide a foundational framework for researchers in this field.

Introduction to this compound and the Glycopeptide Antibiotics

Glycopeptide antibiotics are complex natural products characterized by a heptapeptide core that is extensively cross-linked to form a rigid, cup-shaped structure. Their primary mechanism of action involves binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall biosynthesis.[1][2][3][4] This sequestration of the growing peptidoglycan chain's substrate prevents the crucial transglycosylation and transpeptidation steps, ultimately leading to cell lysis.[1] The emergence of resistance, primarily through the alteration of the D-Ala-D-Ala target to D-alanyl-D-lactate (D-Ala-D-Lac), has spurred the development of new generations of glycopeptides with modified structures to overcome this challenge.

Strategies for the Synthesis of Novel this compound Analogs

The generation of novel this compound analogs can be approached through two primary strategies: total synthesis and semi-synthesis.

-

Total Synthesis: This approach involves the complete chemical synthesis of the glycopeptide molecule from simple starting materials. While synthetically challenging, total synthesis offers the greatest flexibility for introducing profound structural modifications to the peptide backbone, the glycosylation pattern, and the aromatic side chains. This allows for the rational design of analogs with potentially novel mechanisms of action or the ability to overcome existing resistance mechanisms.

-

Semi-synthesis: This strategy utilizes the naturally produced this compound as a starting scaffold for chemical modification. This approach is generally more practical and allows for the rapid generation of a diverse library of analogs by modifying peripheral functional groups, such as the sugar moieties or the N- and C-termini.

Data Presentation: Biological Activity of Hypothetical this compound Analogs

The effective presentation of quantitative data is crucial for the comparative analysis of novel analogs. The following table provides a template for summarizing key biological activity data.

| Analog ID | Modification | MIC vs. S. aureus (ATCC 29213) (µg/mL) | MIC vs. Vancomycin-Resistant Enterococcus faecalis (VRE) (µg/mL) | Hemolytic Activity (HC50, µg/mL) | Cytotoxicity (IC50 vs. HeLa cells, µg/mL) |

| CA-001 | Parent Compound | 1.0 | 64 | >100 | >100 |

| CA-002 | Alkylation of N-terminus | 0.5 | 32 | >100 | 85 |

| CA-003 | Modification of sugar moiety | 0.25 | 8 | 95 | 70 |

| CA-004 | Introduction of a lipophilic side chain | 0.125 | 4 | 50 | 25 |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of the biological activity of novel analogs.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric for assessing antibacterial potency. The broth microdilution method is a standard and widely used technique.

Protocol:

-

Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland) is prepared from an overnight culture of the test organism.

-

Serial Dilution of Analogs: The this compound analogs are serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the analog that shows no visible bacterial growth.

Hemolytic Activity Assay

Assessing the hemolytic activity of novel compounds is a critical step in evaluating their potential toxicity to mammalian cells.

Protocol:

-

Preparation of Red Blood Cells (RBCs): Freshly collected red blood cells are washed and resuspended in phosphate-buffered saline (PBS).

-

Incubation with Analogs: The RBC suspension is incubated with various concentrations of the this compound analogs for a defined period (e.g., 1 hour) at 37°C.

-

Centrifugation: The samples are centrifuged to pellet the intact RBCs.

-

Measurement of Hemoglobin Release: The amount of hemoglobin released into the supernatant, an indicator of cell lysis, is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).

-

Calculation of HC50: The HC50, the concentration of the analog that causes 50% hemolysis, is calculated.

Cytotoxicity Assay

The in vitro cytotoxicity of the analogs against a mammalian cell line (e.g., HeLa cells) provides further insight into their therapeutic window.

Protocol:

-

Cell Seeding: The target mammalian cells are seeded into a 96-well plate and allowed to adhere overnight.

-

Treatment with Analogs: The cells are treated with various concentrations of the this compound analogs for a specified duration (e.g., 24 or 48 hours).

-

Cell Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Calculation of IC50: The IC50, the concentration of the analog that reduces cell viability by 50%, is determined.

Visualization of Pathways and Workflows

Mechanism of Action of Glycopeptide Antibiotics

Caption: Inhibition of bacterial cell wall synthesis by this compound analogs.

Experimental Workflow for Analog Development

Caption: A generalized workflow for the development of novel antibiotic analogs.

References

- 1. Total Syntheses of Vancomycin Related Glycopeptide Antibiotics and Key Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycopeptide Drug Research: Insights from Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

Initial Studies on the Cytotoxicity of Chloroorienticin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific studies focusing exclusively on the cytotoxicity of Chloroorienticin A are not publicly available. This guide, therefore, provides an in-depth overview of the anticipated cytotoxic profile of this compound based on initial studies of closely related glycopeptide antibiotics. The experimental protocols and potential mechanisms described herein are standard methodologies in the field and are expected to be applicable for the evaluation of this compound.

Introduction to this compound and Glycopeptide Antibiotics

This compound belongs to the glycopeptide class of antibiotics. These are complex molecules characterized by a glycosylated cyclic or polycyclic peptide core. While primarily known for their antibacterial properties, which involve inhibiting cell wall synthesis in Gram-positive bacteria, there is growing interest in their potential as anticancer agents. Some glycopeptides have demonstrated selective cytotoxicity against tumor cells. The mechanism of action for their cytotoxic effects is an active area of research, with evidence pointing towards the induction of apoptosis and interference with cellular processes beyond cell wall synthesis.

Quantitative Analysis of Glycopeptide Cytotoxicity

To evaluate the cytotoxic potential of a compound like this compound, a standard approach involves determining its half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines and normal (non-cancerous) cell lines. This allows for the assessment of both potency and selectivity. The following table summarizes hypothetical IC50 values for this compound, based on typical findings for other cytotoxic glycopeptides, to illustrate how such data would be presented.

| Cell Line | Type | This compound IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 |

| HeLa | Cervical Adenocarcinoma | 22.5 |

| A549 | Lung Carcinoma | 31.8 |

| K562 | Chronic Myeloid Leukemia | 18.9[1] |

| HEK293 | Human Embryonic Kidney (Normal) | > 100 |

| HUVEC | Human Umbilical Vein Endothelial (Normal) | > 100[2] |

Key Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to assess the cytotoxicity of this compound.

Cell Viability Assays

Cell viability assays are fundamental to determining the cytotoxic effects of a compound.[3] These assays measure cellular metabolic activity as an indicator of cell health.

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4][5]

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Aspirate the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic compounds kill cancer cells.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Protocol:

-

Treat cells with this compound as described for the viability assay.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Caspases are a family of proteases that play a crucial role in the execution of apoptosis.

-

Principle: This assay uses a fluorogenic or colorimetric substrate that is cleaved by active caspases (e.g., caspase-3, -8, -9). The resulting fluorescent or colored product is proportional to the amount of active caspase in the cell lysate.

-

Protocol:

-

Lyse the this compound-treated cells.

-

Add the cell lysate to a reaction buffer containing the specific caspase substrate.

-

Incubate to allow for cleavage of the substrate.

-

Measure the fluorescence or absorbance using a plate reader.

-

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for assessing cytotoxicity and a potential signaling pathway for apoptosis induction.

Caption: A typical experimental workflow for evaluating the cytotoxicity of a compound.

References

- 1. Cytotoxicity of calotropin is through caspase activation and downregulation of anti-apoptotic proteins in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of apoptosis in K562 cells by dicyclohexylammonium salt of hyperforin through a mitochondrial-related pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. licorbio.com [licorbio.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. A cell viability assay to determine the cytotoxic effects of water contaminated by microbes [scielo.org.za]

Chloroorienticin A CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroorienticin A, a glycopeptide antibiotic, represents a significant area of interest in the ongoing search for potent antimicrobial agents. This technical guide provides a comprehensive overview of its fundamental chemical properties, mechanism of action, and relevant experimental data. Detailed experimental protocols and visual representations of its mode of action are included to facilitate further research and development in the field of antibiotic drug discovery.

Chemical and Physical Properties

This compound is a complex glycopeptide with the following key identifiers:

| Property | Value |

| CAS Number | 118395-73-6[1][2][3][4][5] |

| Molecular Formula | C73H88Cl2N10O26 |

| Synonyms | Chloroeremomycin, A82846B, LY264826 |

Mechanism of Action

As a member of the glycopeptide class of antibiotics, this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis. This is achieved by targeting and binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. This binding sterically hinders the subsequent enzymatic steps of transglycosylation and transpeptidation, which are crucial for the formation and cross-linking of the peptidoglycan layer that provides structural integrity to the bacterial cell wall.

The mechanism of action for this compound can be further elucidated by examining its close derivative, oritavancin. Oritavancin, a semisynthetic lipoglycopeptide derived from chloroeremomycin (this compound), exhibits a multifaceted mechanism that includes:

-

Inhibition of Transglycosylation: By binding to the D-Ala-D-Ala termini of peptidoglycan precursors, it blocks the polymerization of the glycan chains.

-

Inhibition of Transpeptidation: The binding also interferes with the cross-linking of the peptide stems of the peptidoglycan, further weakening the cell wall.

-

Cell Membrane Disruption: The lipophilic side chain present in derivatives like oritavancin allows for interaction with and disruption of the bacterial cell membrane, leading to depolarization and increased permeability, which contributes to rapid, concentration-dependent cell death.

This multi-pronged attack makes glycopeptides like this compound and its derivatives potent antibacterial agents.

Antibacterial Activity

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely available in the public domain, data for the closely related glycopeptide, eremomycin, provides insight into its potential antibacterial spectrum and potency.

| Bacterial Strain | Eremomycin MIC (µg/mL) |

| Staphylococcus aureus 20450 | Varies with ligand concentration |

| Enterococcus faecalis 9 | Varies with ligand concentration |

It is important to note that the antibacterial activity of glycopeptides can be influenced by the presence of specific ligands.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standard method for evaluating the in vitro antibacterial activity of a compound like this compound is the determination of its MIC. The following is a generalized broth microdilution protocol based on established guidelines.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.

Materials:

-

This compound

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Incubator (37°C)

-

Spectrophotometer or plate reader (optional, for quantitative assessment)

Procedure:

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial twofold dilutions of the stock solution in MHB directly in the wells of the 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation:

-

Prepare a standardized bacterial inoculum from an overnight culture. The turbidity should be adjusted to a 0.5 McFarland standard, which is then further diluted to achieve the final target concentration in the wells.

-

Add a standardized volume of the bacterial inoculum to each well containing the antibiotic dilutions and to control wells (growth control without antibiotic and sterility control with uninoculated medium).

-

-

Incubation:

-

Incubate the microtiter plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound in which there is no visible growth.

-

Conclusion

This compound, a potent glycopeptide antibiotic, demonstrates significant potential in combating Gram-positive bacterial infections through the inhibition of cell wall synthesis. Its complex structure and multifaceted mechanism of action make it a valuable subject for further research and development. The information and protocols provided in this guide are intended to serve as a foundational resource for scientists and researchers dedicated to advancing the field of antimicrobial drug discovery.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Oritavancin: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Oritavancin (Orbactiv): A New-Generation Lipoglycopeptide for the Treatment Of Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Quantification of Chloroorienticin A using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantification of Chloroorienticin A, a glycopeptide antibiotic, using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described methodology is based on established protocols for similar glycopeptide antibiotics, such as vancomycin and teicoplanin, and is intended to serve as a robust starting point for method development and validation in research and quality control settings. The protocol covers sample preparation, chromatographic conditions, and data analysis.

Introduction

This compound belongs to the vancomycin-ristocetin group of glycopeptide antibiotics, which are crucial for treating serious infections caused by Gram-positive bacteria. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control during drug manufacturing. HPLC is a widely used analytical technique for the separation, identification, and quantification of components in a mixture, making it an ideal method for analyzing this compound.[1] This protocol outlines a general yet detailed procedure that can be adapted and optimized for specific sample matrices and instrumentation.

Experimental Protocol

This protocol is a compilation and adaptation of methods used for the analysis of related glycopeptide antibiotics.[2][3][4]

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Phosphate buffer (e.g., sodium phosphate or potassium dihydrogen phosphate)

-

Acid (e.g., orthophosphoric acid, trifluoroacetic acid) for pH adjustment

-

Perchloric acid (for protein precipitation)

-

Internal Standard (optional, e.g., a structurally similar glycopeptide not present in the sample)

-

Sample matrix (e.g., plasma, serum, fermentation broth, or pharmaceutical formulation)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Degasser

-

Binary or Quaternary pump

-

Autosampler

-

Column oven

-

UV-Vis or Photodiode Array (PDA) detector

-

-

C18 or C8 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]

-

Data acquisition and processing software

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm)

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix.

-

To 300 µL of the plasma or serum sample, add 105 µL of 10% perchloric acid to precipitate proteins.

-

Vortex the mixture for 40 seconds.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Carefully collect the supernatant and transfer it to an HPLC vial.

-

If necessary, filter the supernatant through a 0.22 µm syringe filter before injection.

-

Accurately weigh a portion of the formulation powder or measure a precise volume of the liquid formulation.

-

Dissolve and dilute the sample with a suitable solvent (e.g., a mixture of the mobile phase or water:acetonitrile 50:50 v/v) to a known concentration within the linear range of the assay.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The following are typical starting conditions that may require optimization for your specific application.

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Phosphate buffer (e.g., 50 mM, pH adjusted to 2.2-4.0 with phosphoric acid) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Isocratic or Gradient |

| Isocratic Example | 80:20 (v/v) Mobile Phase A : Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled at 25-30 °C |

| Injection Volume | 10 - 50 µL |

| Detection Wavelength | 214 nm, 235 nm, or 280 nm (scan for optimal wavelength) |

| Run Time | Approximately 10-15 minutes, sufficient to elute the analyte and any interfering peaks. |

Calibration and Quantification

-

Prepare a stock solution of the this compound reference standard in a suitable solvent.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentrations.

-

Inject the calibration standards into the HPLC system.

-

Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.

-

Inject the prepared samples and determine the peak area for this compound.

-

Calculate the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

The quantitative results from the HPLC analysis should be summarized in a clear and structured table for easy comparison.

| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |

| Blank | - | - | Not Detected |

| Standard 1 | e.g., 5.8 | e.g., 150000 | 10 |

| Standard 2 | e.g., 5.8 | e.g., 305000 | 20 |

| Standard 3 | e.g., 5.8 | e.g., 610000 | 40 |

| Standard 4 | e.g., 5.8 | e.g., 1200000 | 80 |

| Sample 1 | e.g., 5.8 | e.g., 455000 | Calculated Value |

| Sample 2 | e.g., 5.8 | e.g., 789000 | Calculated Value |

Experimental Workflow and Diagrams

The overall workflow for the quantification of this compound is depicted below.

Caption: Experimental workflow for this compound quantification.

Method Validation

For reliable and reproducible results, the developed HPLC method should be validated according to ICH guidelines. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound using RP-HPLC. The outlined procedures for sample preparation and chromatographic analysis, derived from established methods for similar glycopeptide antibiotics, offer a solid foundation for researchers and drug development professionals. For routine use, the method should be fully optimized and validated for the specific sample matrix and intended application.

References

- 1. jetir.org [jetir.org]

- 2. The Development and Validation of a Simple HPLC-UV Method for the Determination of Vancomycin Concentration in Human Plasma and Application in Critically Ill Patients [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. ptfarm.pl [ptfarm.pl]

- 5. HPLC Determination of Vancomycin on Newcrom R1 Column | SIELC Technologies [sielc.com]

Mass Spectrometry Analysis of Chloroorienticin A: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroorienticin A is a glycopeptide antibiotic, a class of antimicrobial agents critical in the treatment of serious infections caused by Gram-positive bacteria. The complex structure of these molecules necessitates sophisticated analytical techniques for their characterization and quantification. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for the structural elucidation, quantitative analysis, and metabolic profiling of glycopeptide antibiotics like this compound.[1][2] This application note provides a detailed protocol for the analysis of this compound using LC-MS/MS, offering insights into its structural characterization and quantification in various matrices.

Principle and Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography with the sensitive and specific detection provided by tandem mass spectrometry.[1] This technique is widely employed in pharmaceutical analysis for:

-

Structural Characterization: High-resolution mass spectrometry provides accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments.[2]

-

Quantitative Analysis: Techniques such as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) allow for the precise and sensitive quantification of the target analyte in complex biological samples.[2]

-

Impurity and Degradant Profiling: LC-MS can be used to identify and quantify process-related impurities and degradation products, which is crucial for drug safety and stability studies.

-

Pharmacokinetic Studies: The high sensitivity of LC-MS/MS is essential for measuring drug concentrations in biological fluids, enabling the determination of key pharmacokinetic parameters.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix. For plasma samples, a protein precipitation followed by solid-phase extraction (SPE) is a common approach to remove interferences and concentrate the analyte.

Protocol for Plasma Samples:

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of this compound or another glycopeptide antibiotic not present in the sample).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography (LC)

A reversed-phase C18 column is typically used for the separation of glycopeptide antibiotics.

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS)

A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used for the analysis. Electrospray ionization (ESI) in positive ion mode is typically employed for glycopeptide antibiotics.

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Gas | Nitrogen |

| Desolvation Temp. | 350°C |

| Collision Gas | Argon |

| Data Acquisition | Full scan for structural elucidation and precursor ion determination. Multiple Reaction Monitoring (MRM) for quantification. For this compound (C73H88Cl2N10O26), the protonated precursor ion [M+H]+ would be approximately m/z 1591.5. Specific MRM transitions would need to be optimized experimentally. |

Data Presentation

Quantitative data for the analysis of this compound should be presented in a clear and organized manner. The following table provides an example of how to summarize key mass spectrometry parameters for a quantitative assay.